molecular formula C19H27N3O2 B2739846 1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034292-87-8

1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2739846
CAS No.: 2034292-87-8
M. Wt: 329.444
InChI Key: PMVGUXJJKRCTAY-UHFFFAOYSA-N
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Description

1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to an azetidine ring substituted with a 3-(o-tolyl)propanoyl group. This structure combines conformational rigidity (azetidine) with a carboxamide moiety, a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

1-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-4-2-3-5-15(14)6-7-18(23)22-12-17(13-22)21-10-8-16(9-11-21)19(20)24/h2-5,16-17H,6-13H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVGUXJJKRCTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential pharmacological applications. This compound, identified by its CAS number 2034292-87-8, features a unique combination of piperidine and azetidine moieties, which may confer significant biological activity. Understanding its biological properties is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O2, with a molecular weight of approximately 329.4 g/mol. The compound's structure includes:

  • Azetidine ring : Contributes to the compound's stability and reactivity.
  • Piperidine moiety : Often associated with various biological activities, including receptor modulation.
  • o-Tolyl group : May influence the compound's interaction with biological targets.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

1. Receptor Modulation

Research has demonstrated that related compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), particularly mGluR2. These interactions suggest potential applications in treating neurological disorders such as anxiety and schizophrenia .

2. Anticancer Properties

Compounds with similar structural features have shown promise in inhibiting the growth of cancer cells. For instance, studies have reported that certain azetidine derivatives can effectively suppress mutant EGFR protein activity, which is crucial in various cancers . This positions this compound as a candidate for further investigation in oncology.

3. Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties, particularly against enzymes involved in inflammatory pathways. Inhibition of these enzymes could lead to anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundFindings
Spiro-oxindole PiperidinesIdentified as mGluR2 PAMs with improved activity and metabolic stability.
Azetidine DerivativesShowed efficacy in inhibiting mutant EGFR proteins in cancer models.
Piperidine-based CompoundsDemonstrated potential anti-inflammatory effects through enzyme inhibition.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to specific receptors : Modulating their activity and influencing downstream signaling pathways.
  • Interacting with enzymes : Altering their function to reduce pathological processes such as inflammation or tumor growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Target Synthesis Yield Physical State Purity (%)
Target Compound Piperidine-4-carboxamide + azetidine 3-(o-Tolyl)propanoyl Not specified - - -
ZINC02123811 Piperidine-4-carboxamide Furochromenyl-propanoyl SARS-CoV-2 Mpro - - -
HCV Inhibitors (7o, 7p, 7q) Piperidine-4-carboxamide Oxazolylmethyl + alkylamines HCV entry 29–82% Solid/oil >99.8
(R)-N-(4-fluorobenzyl)-... Piperidine-4-carboxamide Naphthalenyl-ethyl SARS-CoV-2 - - -
Cancer Drug () Tetrahydropyridoindole + azetidine Fluorophenyl + tartrate salt Cancer - Solid (salt) -

Key Observations :

  • Substituent Impact : The o-tolyl group increases lipophilicity compared to phenyl or fluorophenyl groups in other analogs, which may influence blood-brain barrier penetration or metabolic stability .
  • Carboxamide Role : The piperidine-4-carboxamide moiety is conserved across antiviral compounds (e.g., ZINC02123811), suggesting its role in protease inhibition via hydrogen bonding .

Pharmacological Activity Comparison

Antiviral Activity

  • ZINC02123811: Demonstrates high affinity for SARS-CoV-2 Mpro (main protease), with improved pharmacokinetic properties due to its furochromenyl-propanoyl group .
  • HCV Inhibitors (7o, 7p, 7q) : Target viral entry with oxazolylmethyl groups, showing moderate to high synthesis yields (29–82%) and >99.8% purity .
  • SARS-CoV-2 Inhibitors () : Piperidine-4-carboxamide derivatives with naphthalenyl-ethyl substituents exhibit "acceptable" antiviral activity, though exact IC50 values are unspecified .

Physicochemical Data

  • Molecular Weight : The target compound’s molecular weight is estimated at ~375 g/mol (based on analogs in –5).
  • Purity : HPLC purity >99.8% is achievable for piperidine-4-carboxamide derivatives, as seen in HCV inhibitors .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide to improve yield and purity?

Methodological Answer: Optimization requires systematic adjustment of reaction parameters:

  • Temperature : Elevated temperatures (e.g., reflux conditions) may accelerate cyclization but risk side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic acyl substitution, while chlorinated solvents (e.g., CHCl₃) aid in intermediate stabilization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve regioselectivity during azetidine ring formation.
  • Workup protocols : Use chromatography (silica gel) or recrystallization (2-propanol/water mixtures) for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying azetidine and piperidine ring conformations, acyl group placement, and o-Tolyl substituent orientation. Multiplicity analysis distinguishes equatorial/axial protons .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns indicative of labile bonds (e.g., amide cleavage) .
  • IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends .

Q. What in vitro assays are recommended for preliminary assessment of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values against targets like proteases or kinases.
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine Kᵢ values .
  • Cell viability assays : Assess cytotoxicity in HEK293 or HepG2 lines via MTT/WST-1 protocols .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing target binding?

Methodological Answer:

  • Analog synthesis : Modify the o-Tolyl group (e.g., replace with m-Fluorophenyl) or vary the piperidine carboxamide substituents .
  • Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to align analogs with crystallographic target structures.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes via molecular dynamics simulations .

Q. What computational strategies can predict binding modes and guide lead optimization?

Methodological Answer:

  • Molecular docking : Prioritize poses using Glide or GOLD, focusing on hydrogen bonding with catalytic residues (e.g., Asp/Glu in proteases) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential maps to correlate structure with activity .
  • ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., CYP450 inhibition) early in optimization .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to explain efficacy gaps .
  • Tissue distribution studies : Use radiolabeled compound tracking to identify off-target accumulation .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on bioavailability calculations (e.g., F% from AUC data) .

Q. What methodologies address low solubility affecting bioassay reliability?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability in aqueous buffers .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .
  • pH adjustment : Protonate/deprotonate ionizable groups (e.g., piperidine nitrogen) to improve aqueous solubility .

Q. How can reproducibility be ensured in multi-step synthesis protocols?

Methodological Answer:

  • Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .
  • Batch-to-batch standardization : Document solvent purity (e.g., anhydrous grade), catalyst lot numbers, and inert gas flow rates .
  • Robust purification : Validate column chromatography gradients or recrystallization solvents via HPLC (≥95% purity threshold) .

Q. What advanced characterization techniques validate stereochemistry and conformational dynamics?

Methodological Answer:

  • X-ray crystallography : Resolve azetidine ring puckering and amide bond geometry .
  • NOESY NMR : Identify through-space proton interactions to confirm 3D conformations .
  • Circular dichroism (CD) : Detect chiral centers in asymmetric intermediates .

Q. How can high-throughput screening (HTS) data be integrated into mechanistic studies?

Methodological Answer:

  • Cheminformatics pipelines : Use KNIME or Pipeline Pilot to cluster HTS hits by scaffold similarity .
  • Pathway enrichment analysis : Link activity profiles to biological pathways via tools like DAVID or Metascape .
  • Dose-matrix validation : Confirm HTS hits with orthogonal assays (e.g., SPR for binding kinetics) .

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